molecular formula C17H18BrN B8328194 1-(4-Bromo-phenyl)-4-phenyl-piperidine

1-(4-Bromo-phenyl)-4-phenyl-piperidine

Cat. No. B8328194
M. Wt: 316.2 g/mol
InChI Key: DXYFUEFVPJKBSS-UHFFFAOYSA-N
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Patent
US06884868B1

Procedure details

To a solution of 1-(4-aminophenyl)-4-phenylpiperidine (2 g) in 47% hydrobromic acid (20 ml) and acetic acid (23 ml) was added dropwise sodium nitrite (0.55 g) in water (1 ml) under ice-cooling. The solution was then stirred for 30 minutes at 0° C. The reaction mixture was added dropwise copper(I) bromide (2.27 g) in 47% hydrobromic acid (2.3 ml) under ice-cooling. The reaction mixture was then stirred for 1.5 hours at ambient temperature. The reaction mixture was pulverized with water. The precipitate was collected by filtration. The powder was added 1N-sodium hydroxide (21 ml) and extracted with ethyl acetate. The organic layer was separated, washed with brine, dried over magnesium sulfate. The magnesium sulfate was filtered off, and the filtrate was evaporated under reduced pressure. The residue was purified by column chromatography over silica using dichloromethane/n-hexane (1:1) as the elution to give 1-(4-bromophenyl)-4-phenylpiperidine (1.23 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step Two
Quantity
2.27 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][CH:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.N([O-])=O.[Na+].[BrH:24]>C(O)(=O)C.O.[Cu]Br>[Br:24][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH2:13][CH2:12][CH:11]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=CC=C(C=C1)N1CCC(CC1)C1=CC=CC=C1
Name
Quantity
0.55 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
Br
Name
Quantity
23 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.3 mL
Type
reactant
Smiles
Br
Name
Quantity
2.27 g
Type
catalyst
Smiles
[Cu]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was then stirred for 30 minutes at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooling
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred for 1.5 hours at ambient temperature
Duration
1.5 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
ADDITION
Type
ADDITION
Details
The powder was added 1N-sodium hydroxide (21 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The magnesium sulfate was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica
WASH
Type
WASH
Details
as the elution

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1CCC(CC1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.